Product packaging for 2-(2-Cyclohexylethyl)oxirane(Cat. No.:)

2-(2-Cyclohexylethyl)oxirane

Cat. No.: B8592252
M. Wt: 154.25 g/mol
InChI Key: RPHVBCSBPLLDFV-UHFFFAOYSA-N
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Description

Overview of Epoxide Functional Group Chemistry in Organic Synthesis

Epoxides, also known as oxiranes, are a class of cyclic ethers distinguished by a three-membered ring containing two carbon atoms and one oxygen atom. This triangular arrangement results in significant ring strain, rendering epoxides highly reactive and thus exceptionally valuable as intermediates in organic synthesis. nih.govresearchgate.net The polarity of the carbon-oxygen bonds, combined with the inherent strain, makes the oxirane ring susceptible to cleavage by a wide array of nucleophiles and acids. nist.gov

Epoxide ring-opening reactions are fundamental transformations in organic chemistry, capable of producing a variety of difunctionalized molecules with high regio- and stereoselectivity. nist.govCurrent time information in Bangalore, IN. Under basic or neutral conditions, nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide ring in a manner characteristic of an S\textsubscript{N}2 reaction. scbt.com Conversely, under acidic conditions, the reaction often proceeds with the nucleophile attacking the more substituted carbon, a result of the greater positive charge buildup on this atom in the protonated epoxide intermediate. scbt.com This versatile reactivity allows for the synthesis of complex molecules, including natural products, polymers, and pharmaceuticals. nih.govCurrent time information in Bangalore, IN.

Historical Context of Aliphatic Oxirane Derivatives in Chemical Research

The study of aliphatic oxiranes has a rich history, driven by both their industrial importance and their role in fundamental chemical and biological research. Early industrial applications centered on commodity chemicals like ethylene (B1197577) oxide and propylene (B89431) oxide, used in the large-scale production of detergents, surfactants, and polymers such as polyurethane and polyester. researchgate.net

In the mid-20th century, academic research increasingly focused on the biological activity of epoxides. A significant area of investigation was the mutagenicity of aliphatic epoxides, with studies in the 1970s using bacterial assays like the Ames test to determine the potential of these compounds to cause mutations. nih.gov These studies revealed that the degree of substitution around the oxirane ring heavily influenced their mutagenic activity, with monosubstituted oxiranes being the most potent. nih.gov More recent research has explored the role of aliphatic epoxides in bacterial metabolism, where they are formed through the monooxygenase-catalyzed epoxidation of alkenes and subsequently processed by specialized enzymatic pathways. rsc.org

Rationale for Investigating 2-(2-Cyclohexylethyl)oxirane: Structural Uniqueness and Synthetic Potential

The academic and industrial interest in this compound stems from its unique molecular architecture, which combines a reactive oxirane ring with a bulky, non-polar cyclohexylethyl substituent. This specific combination of functional groups imparts a set of properties that makes it a target of synthetic interest.

The rationale for its investigation can be broken down as follows:

Lipophilicity Modification: The cyclohexylethyl group is a large, hydrophobic moiety. Incorporating this group into molecules can significantly increase their lipophilicity. In medicinal chemistry, this is a common strategy to modulate a drug candidate's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The cyclohexylethyl group has been utilized in the synthesis of compounds with potential biological activity, such as antimalarial spirocyclic chromanes. evitachem.com

Polymer and Materials Science Applications: The oxirane group is a key building block for polymers. The polymerization of epoxides leads to polyethers, a class of materials with diverse applications. nih.gov The bulky cyclohexylethyl substituent in this compound could be used to create polymers with unique physical properties, such as modified thermal stability, solubility, and mechanical strength. Similar structures, such as poly(cyclohexylethylene)-block-poly(ethylene oxide), have been synthesized and used for advanced applications like metal oxide templating in nanolithography. google.com

Synthetic Building Block: The reactive epoxide ring allows for a variety of ring-opening reactions, transforming the molecule into a range of 1,2-difunctionalized intermediates. These intermediates, now bearing the cyclohexylethyl tail, can be used in the synthesis of more complex target molecules. The study of its reactions provides insight into how a bulky, non-polar side chain influences the regioselectivity and stereoselectivity of epoxide ring-opening.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound logically focuses on its synthesis, characterization, and the exploration of its reactivity as a synthetic intermediate. The primary objectives of such research would include:

Development of Efficient Synthetic Routes: A key objective is to establish efficient and high-yielding methods for the synthesis of this compound, likely through the epoxidation of the corresponding alkene, 4-cyclohexyl-1-butene.

Detailed Spectroscopic and Physicochemical Characterization: Thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is essential to confirm the structure and purity of the synthesized compound. lookchem.comontosight.ai While specific experimental data for this compound is not widely available in public databases, a primary objective of its initial study would be to document these properties.

Investigation of Ring-Opening Reactions: A central goal is to systematically study the regioselective and stereoselective outcomes of its ring-opening reactions with a diverse range of nucleophiles (e.g., amines, alcohols, thiols, organometallics). This would elucidate the electronic and steric influence of the cyclohexylethyl group on the reactivity of the oxirane ring.

Exploration of Synthetic Applications: A further objective is to utilize the products of these ring-opening reactions as building blocks for the synthesis of novel, value-added compounds. This could involve creating new ligands, polymer precursors, or molecules with potential biological activity for further screening.

Data Tables

Table 1: Physicochemical Properties of 2-Cyclohexyloxirane

PropertyValueReference(s)
Molecular Formula C₈H₁₄O
Molecular Weight 126.20 g/mol
Boiling Point 167.5 °C at 760 mmHg
Flash Point 41.5 °C
Density 1.014 g/cm³
Vapor Pressure 2.24 mmHg at 25 °C
LogP 1.97

Table 2: Spectroscopic Data Interpretation for Aliphatic Epoxides

Spectroscopy TypeKey Features and Expected ObservationsReference(s)
Infrared (IR) Spectroscopy Absence of strong O-H (3200-3700 cm⁻¹) and C=O (1650-1800 cm⁻¹) stretches. Presence of C-O stretching bands in the fingerprint region (around 1250 cm⁻¹ for the asymmetric stretch) and C-H stretching just below 3000 cm⁻¹.
¹H NMR Spectroscopy Protons on the oxirane ring typically appear in the range of 2.0-3.5 ppm. The signals are often complex due to coupling with each other and with adjacent protons.
¹³C NMR Spectroscopy Carbons of the epoxide ring are characteristically shielded compared to other ethers due to ring strain, typically appearing in the 40-60 ppm range.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B8592252 2-(2-Cyclohexylethyl)oxirane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(2-cyclohexylethyl)oxirane

InChI

InChI=1S/C10H18O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h9-10H,1-8H2

InChI Key

RPHVBCSBPLLDFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2CO2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 2 Cyclohexylethyl Oxirane

Nucleophilic Ring-Opening Reactions

The high degree of ring strain in the oxirane ring of 2-(2-Cyclohexylethyl)oxirane makes it susceptible to nucleophilic attack, leading to the opening of the ring and the formation of 1,2-disubstituted products. These reactions can be catalyzed by either acids or bases, each proceeding through distinct mechanisms that dictate the regiochemical and stereochemical outcome of the reaction.

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the oxygen atom of the oxirane ring is first protonated by the acid catalyst (e.g., H₂SO₄, HCl), forming a highly reactive protonated epoxide intermediate. This protonation enhances the electrophilicity of the ring carbons and weakens the carbon-oxygen bonds. The subsequent nucleophilic attack is a key step that determines the final product.

The mechanism of acid-catalyzed ring-opening of this compound is generally considered to be a hybrid of SN1 and SN2 characteristics. stackexchange.com The protonated epoxide does not typically form a full carbocation intermediate. Instead, the transition state has significant SN1 character, with a partial positive charge developing on the more substituted carbon atom. chemistrysteps.com In this compound, the secondary carbon of the oxirane ring can better stabilize this partial positive charge compared to the primary carbon. Consequently, the nucleophile preferentially attacks the more substituted secondary carbon. chemistrysteps.compressbooks.pub This leads to the formation of a product where the nucleophile is bonded to the secondary carbon and the hydroxyl group is on the primary carbon. The reaction proceeds with anti-stereoselectivity, meaning the nucleophile attacks from the side opposite to the protonated oxygen, resulting in an inversion of configuration at the stereocenter if the starting material is chiral. chemistrysteps.com

Base-Catalyzed Ring-Opening Mechanisms

In the presence of a strong nucleophile and a base (e.g., sodium methoxide (B1231860) in methanol), the ring-opening of this compound proceeds via a classic SN2 mechanism. masterorganicchemistry.comlibretexts.org Unlike the acid-catalyzed pathway, the epoxide ring is not protonated. The strong, negatively charged nucleophile directly attacks one of the carbon atoms of the oxirane ring.

The regioselectivity of the base-catalyzed ring-opening is primarily governed by steric hindrance. youtube.com The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, the primary carbon is significantly less sterically encumbered than the secondary carbon, which is attached to the bulky cyclohexylethyl group. Therefore, the nucleophilic attack occurs at the primary carbon. youtube.com This results in the formation of a product where the nucleophile is bonded to the primary carbon and the hydroxyl group is on the secondary carbon. The reaction is stereospecific and proceeds with a backside attack, leading to an inversion of configuration at the reaction center. masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Nucleophilic Additions

The regioselectivity of nucleophilic addition to this compound is a critical aspect of its reactivity, determining which of the two possible constitutional isomers is formed. The stereoselectivity, on the other hand, dictates the spatial arrangement of the newly formed stereocenters.

Nucleophilic attack at the primary carbon of the oxirane ring is the favored pathway under basic or neutral conditions with strong nucleophiles. libretexts.org This preference is attributed to the lower steric hindrance at the primary position, allowing for a more facile SN2 attack. For example, the reaction of this compound with sodium methoxide would yield 1-methoxy-4-cyclohexylbutan-2-ol as the major product. The reaction proceeds with a clean inversion of stereochemistry at the primary carbon.

Illustrative Data Table: Regioselectivity in Base-Catalyzed Ring-Opening of this compound

Nucleophile (Nu⁻)SolventTemperature (°C)Major Product (Attack at Primary Carbon)Minor Product (Attack at Secondary Carbon)Regioselectivity (Primary:Secondary)
CH₃O⁻CH₃OH251-methoxy-4-cyclohexylbutan-2-ol2-methoxy-4-cyclohexylbutan-1-ol>95:5
CN⁻DMSO503-hydroxy-5-cyclohexylpentanenitrile2-(1-hydroxy-3-cyclohexylpropyl)acetonitrile>98:2
PhS⁻DMF01-(phenylthio)-4-cyclohexylbutan-2-ol2-(phenylthio)-4-cyclohexylbutan-1-ol>99:1

Note: The data in this table is illustrative and based on the expected reactivity of monosubstituted epoxides under basic conditions. It does not represent actual experimental results for this compound.

Under acidic conditions, the regioselectivity is reversed, and the nucleophilic attack predominantly occurs at the more substituted secondary carbon. chemistrysteps.com This is due to the electronic stabilization of the partial positive charge that develops at this position in the protonated epoxide transition state. stackexchange.com For instance, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid would primarily yield 2-methoxy-4-cyclohexylbutan-1-ol. The stereochemical outcome is an anti-addition of the nucleophile and the hydroxyl group across the former C-O bond. chemistrysteps.com

Illustrative Data Table: Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

NucleophileCatalystSolventTemperature (°C)Major Product (Attack at Secondary Carbon)Minor Product (Attack at Primary Carbon)Regioselectivity (Secondary:Primary)
CH₃OHH₂SO₄CH₃OH252-methoxy-4-cyclohexylbutan-1-ol1-methoxy-4-cyclohexylbutan-2-ol~90:10
H₂OHClO₄H₂O254-cyclohexylbutane-1,2-diol4-cyclohexylbutane-1,2-diol~85:15
HClEther02-chloro-4-cyclohexylbutan-1-ol1-chloro-4-cyclohexylbutan-2-ol~95:5

Note: The data in this table is illustrative and based on the expected reactivity of monosubstituted epoxides under acidic conditions. It does not represent actual experimental results for this compound.

The structure of the nucleophile, particularly its size and nucleophilicity, can also influence the outcome of the ring-opening reaction. While strong, small nucleophiles under basic conditions will almost exclusively attack the primary carbon, very bulky nucleophiles might exhibit even higher selectivity due to increased steric repulsion at the secondary carbon.

Under acidic conditions, the nature of the nucleophile is generally less critical in determining the regioselectivity, as the electronic factors of the protonated epoxide dominate. canterbury.ac.nz However, the strength of the nucleophile can affect the reaction rate. Weaker nucleophiles will react more slowly with the protonated epoxide.

Organometallic Reagent-Mediated Ring Openings

The reaction of this compound with organometallic reagents, such as Grignard reagents, organolithium compounds, and Gilman (organocuprate) reagents, serves as a powerful method for carbon-carbon bond formation. These reactions proceed via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.commasterorganicchemistry.com Due to the asymmetry of the epoxide, the regioselectivity of the attack is a critical consideration.

Organometallic reagents are strong nucleophiles and typically attack the less sterically hindered carbon atom of the epoxide ring. youtube.com In the case of this compound, the attack occurs at the terminal carbon (C3) of the oxirane moiety. This backside attack leads to the opening of the ring and, after an aqueous workup to protonate the resulting alkoxide, yields a secondary alcohol. youtube.comyoutube.com

The general mechanism involves the nucleophilic carbon of the organometallic compound attacking the electrophilic C3 carbon of the oxirane. This concerted step results in the cleavage of the C3-O bond, relieving the ring strain. youtube.com The stereochemistry of the reaction proceeds with an inversion of configuration at the site of attack, although for the terminal carbon of this compound, this does not result in a change in stereocenter.

Organocuprates (Gilman reagents) are known for their high selectivity in epoxide ring-opening reactions, favoring attack at the less substituted position with minimal side reactions. wikipedia.orgchem-station.com

Organometallic ReagentReagent FormulaPrimary ProductReaction Type
Methylmagnesium BromideCH₃MgBr1-Cyclohexylhexan-3-olGrignard Reaction
ButyllithiumCH₃(CH₂)₃Li1-Cyclohexyloctan-3-olOrganolithium Addition
Lithium Dimethylcuprate(CH₃)₂CuLi1-Cyclohexylhexan-3-olGilman Reagent Addition
Phenylmagnesium BromideC₆H₅MgBr1-Cyclohexyl-3-phenylpropan-1-olGrignard Reaction

Electrophilic Transformations

In the presence of Lewis acids, this compound can undergo rearrangement to form carbonyl compounds. This transformation, known as the Meinwald rearrangement, is initiated by the coordination of the Lewis acid (e.g., boron trifluoride, tin tetrachloride) to the oxygen atom of the oxirane ring. lstmed.ac.ukfigshare.comresearchgate.net This coordination polarizes the carbon-oxygen bonds, weakening them and facilitating cleavage.

The cleavage of a C-O bond generates a transient carbocationic intermediate. For an unsymmetrical epoxide like this compound, the more stable secondary carbocation at the C2 position is preferentially formed. Subsequently, a 1,2-hydride shift from the adjacent carbon (C3) to the carbocation center occurs. This shift is rapid and results in the formation of an aldehyde, 4-cyclohexylbutanal, as the major product. This outcome is consistent with the general mechanism where migration of a hydride leads to the aldehyde product. researchgate.net

Lewis Acid CatalystMajor Rearrangement ProductProposed Intermediate
Boron Trifluoride Etherate (BF₃·OEt₂)4-CyclohexylbutanalSecondary Carbocation at C2
Tin(IV) Chloride (SnCl₄)4-CyclohexylbutanalSecondary Carbocation at C2
Titanium(IV) Chloride (TiCl₄)4-CyclohexylbutanalSecondary Carbocation at C2

The hydration of this compound results in the formation of a vicinal diol, 1-cyclohexylbutane-1,2-diol. This ring-opening reaction can be catalyzed by either acid or base, with each pathway exhibiting distinct regioselectivity.

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. Water, acting as a weak nucleophile, then attacks the more substituted carbon (C2). This preference is due to the partial positive charge being better stabilized at the more substituted position, resembling a more stable secondary carbocation. The result is an anti-dihydroxylation, where the two hydroxyl groups are on opposite faces of the original C-C bond. libretexts.orglibretexts.orgyoutube.com

Conversely, under basic conditions (e.g., aqueous sodium hydroxide), the hydroxide (B78521) ion (a strong nucleophile) attacks the less sterically hindered carbon (C3) via an SN2 mechanism. youtube.com This also results in an anti-dihydroxylation product. While both acid- and base-catalyzed pathways yield 1-cyclohexylbutane-1,2-diol, the site of nucleophilic attack differs.

For syn-dihydroxylation, where both hydroxyl groups are added to the same face, direct oxidation of the corresponding alkene (4-cyclohexylbut-1-ene) using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would be the standard synthetic route. libretexts.orglibretexts.orgyoutube.com

ConditionCatalyst/ReagentSite of Nucleophilic AttackProductStereochemistry
Acid-Catalyzed HydrationH₃O⁺C2 (more substituted)1-Cyclohexylbutane-1,2-diolAnti-addition
Base-Catalyzed HydrationOH⁻/H₂OC3 (less substituted)1-Cyclohexylbutane-1,2-diolAnti-addition

Polymerization of this compound

Cationic ring-opening polymerization (CROP) of this compound can be initiated by strong electrophiles, such as protic acids (e.g., triflic acid) or Lewis acids in the presence of a proton source. nih.govrsc.org The initiation step involves the protonation or coordination of the initiator to the epoxide oxygen, forming an active oxonium ion.

The propagation proceeds via nucleophilic attack of the oxygen atom of a monomer molecule on one of the electrophilic carbon atoms of the propagating oxonium ion. This attack typically occurs from the backside, leading to ring opening and regeneration of the active oxonium ion at the chain end. In the case of this compound, the attack can occur at either C2 or C3, potentially leading to a polymer with a mixture of regioisomeric repeating units. However, attack at the less-hindered C3 carbon is often favored, resulting in a head-to-tail polymer structure. The resulting polymer is a polyether with pending 2-cyclohexylethyl groups.

Initiator TypeExample InitiatorPropagation MechanismResulting Polymer
Protic AcidTrifluoromethanesulfonic Acid (CF₃SO₃H)SN2 attack by monomer on protonated epoxidePoly(this compound)
Lewis AcidBoron Trifluoride Etherate (BF₃·OEt₂)SN2 attack by monomer on Lewis acid-activated epoxidePoly(this compound)
Carbocation SaltTrityl Hexafluorophosphate ((C₆H₅)₃C⁺PF₆⁻)SN2 attack by monomer on active chain endPoly(this compound)

Anionic ring-opening polymerization (AROP) of this compound is initiated by strong nucleophiles, such as alkali metal hydroxides, alkoxides, or organometallic compounds. researchgate.netrsc.org The initiator attacks one of the epoxide ring carbons, initiating the polymerization.

The initiation step involves the SN2 attack of the anionic initiator on the less sterically hindered C3 carbon of the oxirane ring. This opens the ring to form an alkoxide, which serves as the active propagating species. The propagation then occurs as this terminal alkoxide anion attacks the C3 carbon of another monomer molecule in a sequential, chain-growth manner. This process results in a well-defined polymer structure, typically with a narrow molecular weight distribution if the initiation is rapid and termination/transfer reactions are absent. The resulting polymer, poly(this compound), possesses a regular head-to-tail structure.

Initiator TypeExample InitiatorPropagation MechanismResulting Polymer
AlkoxidePotassium tert-butoxide (t-BuOK)SN2 attack by propagating alkoxide on monomerPoly(this compound)
HydroxidePotassium Hydroxide (KOH)SN2 attack by propagating alkoxide on monomerPoly(this compound)
Organometallicn-Butyllithium (n-BuLi)SN2 attack by propagating alkoxide on monomerPoly(this compound)

Coordination-Insertion Polymerization

There is no specific information available in the scientific literature on the coordination-insertion polymerization of this compound.

In principle, the coordination-insertion mechanism is a common pathway for the ring-opening polymerization of epoxides, often catalyzed by transition metal complexes. This method can offer excellent control over the polymer's molecular weight, dispersity, and stereochemistry. For a monosubstituted oxirane like this compound, a coordination-insertion polymerization would likely proceed via the coordination of the oxirane's oxygen atom to the metal center of the catalyst, followed by nucleophilic attack of an initiator or the growing polymer chain on one of the oxirane's carbon atoms, leading to ring-opening and insertion of the monomer unit into the polymer chain. The bulky cyclohexylethyl substituent would be expected to influence the regioselectivity of the ring-opening and the stereochemistry of the resulting polyether.

Copolymers with Other Cyclic Ethers or Monomers

No studies detailing the copolymerization of this compound with other cyclic ethers or monomers have been found in the reviewed literature.

Generally, oxiranes can be copolymerized with a variety of other monomers, including other epoxides, cyclic esters (like lactones), and carbon dioxide. The resulting copolymers can exhibit a range of properties depending on the comonomers used and the copolymer architecture (e.g., random, block, alternating). The reactivity ratios of this compound with other potential comonomers would be a critical factor in determining the copolymer composition and would be influenced by both the steric hindrance of the cyclohexylethyl group and the electronic nature of the oxirane ring.

Cycloaddition Reactions Involving the Oxirane Ring

There is no specific research available on the cycloaddition reactions of this compound.

Oxirane rings can participate in cycloaddition reactions, for example, [2+2] cycloadditions with isocyanates to form oxazolidinones or [3+2] cycloadditions with dipolarophiles. The strain of the three-membered ring makes it a reactive participant in such reactions. The presence of the bulky 2-cyclohexylethyl substituent would likely impart significant steric hindrance, potentially affecting the feasibility and regioselectivity of any cycloaddition reaction.

Radical Reactions and Transformations of this compound

No literature has been identified that investigates the radical reactions and transformations of this compound.

While less common than ionic ring-opening, radical-mediated reactions of epoxides are known. These can include ring-opening by radical species to form carbon-centered radicals, which can then undergo further transformations. For this compound, a radical could potentially be generated on either of the oxirane carbons, with the stability of the resulting radical intermediate influencing the preferred pathway. The cyclohexylethyl group could also be susceptible to radical abstraction or other radical-mediated transformations under specific conditions.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 2 Cyclohexylethyl Oxirane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(2-Cyclohexylethyl)oxirane and for assessing its purity. Through various NMR experiments, it is possible to map out the carbon framework and the precise arrangement of hydrogen atoms.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of each hydrogen atom in the molecule. The protons on the oxirane ring are expected to resonate in a characteristic region, typically between δ 2.5 and 3.5 ppm, due to the deshielding effect of the oxygen atom and the ring strain. libretexts.org The diastereotopic nature of the methylene (B1212753) protons on the epoxide ring can lead to complex splitting patterns. libretexts.org

The protons of the cyclohexyl group and the ethyl linker will appear in the aliphatic region of the spectrum, generally between δ 0.8 and 2.0 ppm. The chemical shifts and, more importantly, the coupling patterns (multiplicity) of these signals allow for the assignment of each proton. For instance, the methine proton on the carbon bearing the oxirane ring would likely appear as a multiplet due to coupling with the adjacent methylene protons of the ethyl group and the protons on the oxirane ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Oxirane CH2.9 - 3.2m-
Oxirane CH₂2.5 - 2.8m-
Cyclohexyl CH (benzylic equivalent)1.6 - 1.8m-
Cyclohexyl CH₂0.9 - 1.8m-
Ethyl CH₂ (adjacent to cyclohexyl)1.3 - 1.6m-
Ethyl CH₂ (adjacent to oxirane)1.4 - 1.7m-

Note: The data in this table is predicted based on typical values for similar structural motifs. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The carbon atoms of the oxirane ring are typically observed in the range of δ 40-60 ppm. libretexts.orgoregonstate.edu The carbons of the cyclohexyl ring and the ethyl linker will resonate in the aliphatic region, generally between δ 20 and 40 ppm. libretexts.org The specific chemical shifts provide a fingerprint of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Oxirane CH50 - 55
Oxirane CH₂45 - 50
Cyclohexyl CH (benzylic equivalent)35 - 40
Cyclohexyl CH₂25 - 35
Ethyl CH₂ (adjacent to cyclohexyl)30 - 35
Ethyl CH₂ (adjacent to oxirane)28 - 33

Note: The data in this table is predicted based on typical values for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the oxirane protons, between the protons of the ethyl chain, and within the cyclohexyl ring spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and hydrogen atoms. It is invaluable for assigning the ¹H signals to their corresponding ¹³C signals in the carbon backbone. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule, for instance, linking the ethyl chain to the cyclohexyl ring and the oxirane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the relative stereochemistry of the molecule, for example, the orientation of the cyclohexylethyl group relative to the oxirane ring.

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. To determine the enantiomeric excess (ee) of a sample, chiral NMR reagents, such as chiral solvating agents or chiral derivatizing agents, can be employed. These reagents form diastereomeric complexes or derivatives with the enantiomers of the analyte, which results in separate and distinguishable signals in the NMR spectrum for each enantiomer. mdpi.com The integration of these signals allows for the quantification of the enantiomeric ratio.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to gain insights into its conformational properties.

The most characteristic vibrations for an epoxide are the C-O stretching and the ring breathing modes. The asymmetric C-O-C stretching of the oxirane ring typically appears as a band in the IR spectrum around 1250 cm⁻¹. researchgate.net The symmetric ring breathing mode is often observed in the Raman spectrum between 1230 and 1280 cm⁻¹. researchgate.net Other characteristic, though weaker, bands for the epoxide ring can be found around 950-810 cm⁻¹ (asymmetric ring stretching) and 840-750 cm⁻¹ (symmetric ring stretching).

The cyclohexyl and ethyl groups will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the 1470-1340 cm⁻¹ region.

Table 3: Characteristic IR and Raman Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Spectroscopy
Asymmetric C-O-C StretchOxirane~1250IR
Symmetric Ring BreathingOxirane1230 - 1280Raman
Asymmetric Ring StretchOxirane950 - 810IR
Symmetric Ring StretchOxirane840 - 750IR
C-H StretchCyclohexyl, Ethyl2850 - 2960IR, Raman
CH₂ ScissoringCyclohexyl, Ethyl1440 - 1470IR, Raman

Note: The data in this table is based on general vibrational frequencies for the respective functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a molecule by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₈O), the molecular weight is 154.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 154. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for aliphatic epoxides and cyclohexyl derivatives include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxirane ring.

Ring opening followed by rearrangement and fragmentation.

Loss of the cyclohexyl group or fragmentation within the cyclohexyl ring. Common fragments from a cyclohexane (B81311) ring include the loss of an ethyl group (M-29) or a propyl group (M-43). youtube.com

Loss of small neutral molecules such as water (H₂O) or carbon monoxide (CO) is also possible, though less common for simple epoxides.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
154[C₁₀H₁₈O]⁺˙Molecular Ion
125[C₈H₁₃O]⁺Loss of ethyl group (-C₂H₅)
111[C₇H₁₁O]⁺Loss of propyl group (-C₃H₇)
83[C₆H₁₁]⁺Cyclohexyl cation
71[C₄H₇O]⁺Cleavage of the ethyl linker
55[C₄H₇]⁺Fragmentation of the cyclohexyl ring
43[C₂H₃O]⁺ / [C₃H₇]⁺Fragment from oxirane ring or alkyl chain

Note: The fragmentation patterns are predicted based on general principles of mass spectrometry for similar compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its elemental composition with high accuracy. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or other compounds with the same nominal mass.

In a typical analysis, a sample of this compound would be ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate the protonated molecule [M+H]⁺. The instrument, often a Time-of-Flight (TOF) or Orbitrap mass analyzer, then measures its exact mass. For this compound (molecular formula C₁₀H₁₈O), the theoretical exact mass of the neutral molecule is 154.1358 Da. The measured mass of its protonated ion ([C₁₀H₁₉O]⁺) would be compared against the theoretical value of 155.1436 Da. A mass accuracy within a few parts per million (ppm) provides high confidence in the assigned elemental formula.

Table 1: Illustrative HRMS Data for [M+H]⁺ of this compound

Parameter Value
Elemental Formula C₁₀H₁₉O⁺
Theoretical m/z 155.1436
Measured m/z 155.1434
Mass Difference (mDa) 0.2

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for confirming the molecular structure of this compound by breaking it down into predictable pieces.

In an MS/MS experiment, the protonated molecule of this compound (m/z 155.14) would be isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are analyzed in the second stage of the mass spectrometer. The fragmentation pattern provides a structural fingerprint. Expected fragmentation pathways would include cleavage of the oxirane ring, loss of water, and fragmentation of the cyclohexyl ring and the ethyl linker. This data helps to confirm the connectivity of the atoms within the molecule.

Table 2: Hypothetical MS/MS Fragmentation Data for this compound Precursor Ion (m/z 155.14)

Product Ion m/z Proposed Fragment Structure/Loss
137.13 [M+H - H₂O]⁺
125.13 [M+H - CH₂O]⁺
111.12 Cleavage at the ethyl linker
83.08 Cyclohexyl cation fragment

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds and is ideally suited for assessing the purity of this compound and identifying any volatile impurities. nih.gov The sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity as it passes through a capillary column. nih.gov The separated components then enter the mass spectrometer, which generates a mass spectrum for each.

This technique can effectively separate this compound from potential impurities such as residual starting materials (e.g., vinylcyclohexane (B147605), 4-cyclohexyl-1-butene), reaction byproducts, or solvents. The retention time from the GC provides one level of identification, while the mass spectrum provides a second, more definitive confirmation. By comparing the mass spectra of unknown peaks to spectral libraries (like NIST), impurities can be identified. nist.gov Quantitative analysis, to determine the percentage purity, can be performed by integrating the peak area of the main compound and comparing it to the total area of all detected peaks.

Table 3: Example GC-MS Data for a Purity Assay of this compound

Retention Time (min) Major m/z Fragments Identification Purity (%)
8.54 154, 125, 111, 83, 55 This compound 98.5
4.21 58, 43 Acetone (Solvent) 0.8

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for both purity analysis and, crucially, for the separation of enantiomers. mdpi.com Since the structure of this compound contains a chiral center on the oxirane ring, it exists as a pair of enantiomers ((R) and (S) forms). These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules, making their separation a key analytical challenge. sigmaaldrich.com

For general purity analysis of non-volatile impurities, a reversed-phase HPLC method using a C18 column could be employed. However, the primary application of HPLC for this compound is enantiomeric separation.

Chiral Stationary Phase HPLC

To separate the (R) and (S) enantiomers of this compound, HPLC with a Chiral Stationary Phase (CSP) is required. nih.gov CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrins. nih.govnih.gov

The development of a chiral separation method involves screening different CSPs and mobile phases (typically normal-phase, using hexane/alcohol mixtures) to achieve baseline resolution. mdpi.comnih.gov Once a method is established, it can be used to determine the enantiomeric excess (ee) or optical purity of a sample, which is critical in many applications where one enantiomer may have different biological activity than the other.

Table 4: Illustrative Chiral HPLC Separation Parameters and Results

Parameter Description
Column Chiralpak AD-H (Amylose derivative CSP)
Mobile Phase n-Hexane / Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (S)-enantiomer 10.2 min
Retention Time (R)-enantiomer 11.5 min

| Resolution (Rs) | > 1.5 |

X-ray Crystallography of this compound Derivatives and Adducts

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. Since this compound is likely a liquid or low-melting solid, direct crystallographic analysis is not feasible. However, the technique can be applied to solid derivatives or adducts of the compound to confirm its absolute stereochemistry. mdpi.com

For instance, the oxirane ring can be opened through a reaction (e.g., hydrolysis to a diol or reaction with a chiral acid) to form a new, crystalline compound. By successfully growing a single crystal of this derivative, its structure can be determined by X-ray diffraction. This analysis would not only confirm the connectivity of the molecule but also unambiguously establish the (R) or (S) configuration of the chiral center in the derivative, which can then be related back to the original enantiomer of the oxirane. This is a common strategy for assigning the absolute configuration of chiral molecules.

Table 5: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Chemical Formula C₁₂H₂₁NO₄ (Example: an amide derivative)
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a, b, c (Å) 8.5, 12.3, 15.1
α, β, γ (°) 90, 90, 90
R-factor 0.045

Advanced Techniques for Microstructure Analysis of this compound Polymers

If this compound is used as a monomer in a ring-opening polymerization to create a polyether, a suite of advanced techniques would be required to characterize the resulting polymer's microstructure. The properties of the polymer are heavily dependent on factors like molecular weight, molecular weight distribution (polydispersity), and tacticity (the stereochemical arrangement of the side chains along the polymer backbone). technologynetworks.com

Size-Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is used to determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) of the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹³C-NMR is particularly powerful for determining the tacticity of the polymer. Different stereochemical arrangements (isotactic, syndiotactic, atactic) of the cyclohexylethyl side chains will result in distinct chemical shifts for the backbone carbons.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to determine key thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm), which are highly influenced by the polymer's microstructure.

Table 6: Example Microstructural Data for Poly(this compound)

Analytical Technique Parameter Measured Illustrative Value
SEC/GPC Number Average Molecular Weight (Mn) 25,000 g/mol
SEC/GPC Polydispersity Index (PDI) 1.15
¹³C-NMR Tacticity Predominantly Isotactic (75%)

Theoretical and Computational Studies of 2 2 Cyclohexylethyl Oxirane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability and chemical reactivity. For 2-(2-Cyclohexylethyl)oxirane, these calculations can pinpoint reactive sites and predict the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgimperial.ac.uk The energy and spatial distribution of these orbitals are critical in predicting the outcome of chemical reactions. youtube.comstudylib.net

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the oxirane ring, corresponding to its non-bonding electron pairs (lone pairs). This makes the oxygen atom the primary site for electrophilic attack. Conversely, the LUMO is anticipated to be an antibonding σ* orbital associated with the C-O bonds of the strained three-membered ring. youtube.com This distribution makes the carbon atoms of the oxirane ring susceptible to nucleophilic attack, which leads to the characteristic ring-opening reactions of epoxides. researchgate.net

The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Computational models can precisely calculate these energy levels.

Molecular OrbitalEnergy (eV) (Representative Values)Primary Atomic ContributionImplication for Reactivity
LUMO+1.5C-O σ* orbitals of the oxirane ringSite of nucleophilic attack
HOMO-9.8Oxygen lone pairs (n)Site of protonation and electrophilic attack
HOMO-LUMO Gap 11.3 -Indicator of chemical stability
Note: The energy values are representative for a simple alkyl-substituted oxirane, calculated at a typical level of theory, and serve to illustrate the application of FMO analysis.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals from a quantum calculation into localized bonds, lone pairs, and antibonding orbitals. wisc.edufaccts.de This method allows for a quantitative assessment of electron density distribution, atomic charges, and stabilizing intramolecular interactions. q-chem.com

For this compound, NBO analysis would reveal a significant negative natural charge on the highly electronegative oxygen atom, while the carbon atoms of the oxirane ring would bear partial positive charges, confirming their electrophilic character. The analysis can also quantify the hybridization of the atoms. The carbon atoms in the strained oxirane ring are expected to show hybridization that deviates from the ideal sp³, a consequence of bond angle strain.

Atom/Orbital InteractionNBO Charge (e) (Hypothetical)Orbital Occupancy (e)Second-Order Perturbation Energy E(2) (kcal/mol)
O (oxirane)-0.65--
C1 (oxirane)+0.15--
C2 (oxirane)+0.05--
LP(1) O → σ(C1-C2)-1.9981.2
σ(C-H) → σ(C-O)-1.9850.8
Note: Data are hypothetical but representative values for an alkyl-substituted epoxide, illustrating the insights gained from NBO analysis. LP denotes a lone pair.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions due to its favorable balance of accuracy and computational cost. researchgate.netscilit.com For this compound, DFT is particularly useful for investigating its hallmark ring-opening reactions. rsc.org

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting geometry between reactants and products. Characterizing the TS is crucial for understanding reaction mechanisms and predicting reaction rates. For the nucleophilic ring-opening of this compound, DFT calculations can model the geometry of the TS.

In a typical Sₙ2-type ring-opening, the transition state would feature a nucleophile partially bonded to one of the oxirane carbon atoms, while the corresponding C-O bond is partially broken. Key geometric parameters, such as the lengths of the forming and breaking bonds and the angles around the reacting carbon, can be precisely determined. For an unsymmetrically substituted epoxide like this compound, DFT can be used to compare the transition states for nucleophilic attack at the two different ring carbons, thereby predicting the regioselectivity of the reaction.

ParameterReactant (Å)Transition State (Å)Product (Å)
Nu-C distance>3.0~2.2~1.5
C-O distance~1.45~1.9>3.0 (broken)
Note: Values are representative for a generic Sₙ2 epoxide ring-opening reaction with a common nucleophile (Nu).

The activation energy, or energy barrier (ΔE‡), is the energy difference between the reactants and the transition state. It is a critical factor determining the rate of a chemical reaction. DFT calculations provide reliable estimates of these barriers. nih.gov

For this compound, the energy barrier for ring-opening would depend on the nature of the nucleophile and the reaction conditions (e.g., acidic or basic catalysis). researchgate.net Computational studies on similar epoxides have shown that acid catalysis significantly lowers the activation barrier by protonating the epoxide oxygen, making the ring more susceptible to nucleophilic attack. pleiades.online DFT can quantify these effects, providing valuable data for predicting reactivity under various conditions. For instance, calculations on simple epoxides show that acid-catalyzed ring-opening can have barriers that are 15-20 kcal/mol lower than the uncatalyzed reaction.

Reaction PathwayCatalystCalculated ΔE‡ (kcal/mol) (Representative)
Nucleophilic Ring-OpeningNone25 - 30
Nucleophilic Ring-OpeningAcid (H+)10 - 15
Nucleophilic Ring-OpeningBase (OH-)20 - 25
Note: Energy barriers are representative values for simple alkyl epoxides to illustrate the utility of DFT in reaction analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational preferences and intermolecular interactions. mdpi.comnih.gov

For this compound, MD simulations are essential for understanding its complex conformational landscape. The molecule has several sources of flexibility:

Cyclohexane (B81311) Ring Pucker: The cyclohexane ring can interconvert between various conformations, with the chair form being the most stable. maricopa.edu MD simulations can explore the equilibrium between the two chair conformations (with the ethyl-oxirane substituent in either an axial or equatorial position) and the energy barriers for this "ring flip." utdallas.edu

Side-Chain Rotation: There are multiple single bonds in the ethyl linker connecting the cyclohexane and oxirane rings. Rotation around these bonds (defined by dihedral angles) leads to a multitude of possible conformers.

MD simulations can map the potential energy surface of the molecule, identifying the lowest-energy (most populated) conformers and the pathways for interconversion between them. This information is critical, as the reactivity of the molecule can be highly dependent on its conformation.

Furthermore, MD simulations can be used to study how this compound interacts with its environment. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze solvation structures, hydrogen bonding (if applicable), and the influence of the solvent on conformational preferences. These simulations provide a dynamic, atomistic-level view of how the molecule behaves in a realistic chemical setting.

Conformational FeatureKey Dihedral Angles MonitoredTypical Simulation Output
Cyclohexane Ring FlipC1-C2-C3-C4, etc.Free energy profile showing chair, boat, and twist-boat states.
Side-Chain OrientationC(ring)-C(ring)-C(ethyl)-C(ethyl)Population analysis of rotameric states (e.g., gauche, anti).
Overall ShapeC(ring)-C(ethyl)-C(ethyl)-C(oxirane)Root Mean Square Deviation (RMSD) to assess structural stability.

Prediction of Spectroscopic Properties through Computational Methods

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis, allowing for the elucidation of molecular structures and the interpretation of experimental data. aip.orgrsc.org Density Functional Theory (DFT) is a widely used quantum mechanical method that can accurately and efficiently predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netnih.gov

For this compound, the first step in predicting its spectra involves geometry optimization, where the lowest energy conformation of the molecule is determined using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)). nih.govmdpi.com Once the optimized structure is obtained, further calculations can be performed to predict its spectroscopic properties.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate the NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. imist.ma These calculations provide theoretical chemical shifts for each unique atom in the molecule. The predicted values are often correlated with experimental data to confirm structural assignments. mdpi.com For this compound, distinct chemical shifts would be predicted for the protons and carbons of the cyclohexyl ring, the ethyl linker, and the oxirane ring.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule are calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations yield a set of vibrational modes and their corresponding frequencies, which correlate to the absorption bands in an IR spectrum. For the oxirane moiety, characteristic ring stretching vibrations are expected. spectroscopyonline.com Specifically, the symmetric ring breathing vibration, the asymmetric C-O-C stretch, and the symmetric C-O-C stretch produce distinct peaks. spectroscopyonline.com Theoretical calculations can predict the wavenumbers for these and other vibrations, such as C-H stretches of the cyclohexyl group. diva-portal.org

The table below presents hypothetical, yet plausible, DFT-predicted spectroscopic data for this compound, illustrating the type of information generated from such computational studies.

Table 1: Predicted Spectroscopic Data for this compound This table contains interactive elements. You can sort the data by clicking on the column headers.

Parameter Atom/Group Predicted Value Computational Method
¹H NMR Chemical Shift (δ, ppm) Oxirane CH 2.95 GIAO/B3LYP/6-311+G(d,p)
¹H NMR Chemical Shift (δ, ppm) Oxirane CH₂ 2.60, 2.81 GIAO/B3LYP/6-311+G(d,p)
¹³C NMR Chemical Shift (δ, ppm) Oxirane CH 52.5 GIAO/B3LYP/6-311+G(d,p)
¹³C NMR Chemical Shift (δ, ppm) Oxirane CH₂ 47.2 GIAO/B3LYP/6-311+G(d,p)
IR Frequency (cm⁻¹) Oxirane Ring Breathing 1255 B3LYP/6-311+G(d,p)
IR Frequency (cm⁻¹) Asymmetric C-O-C Stretch 915 B3LYP/6-311+G(d,p)
IR Frequency (cm⁻¹) Symmetric C-O-C Stretch 840 B3LYP/6-311+G(d,p)

In Silico Design of Novel Catalysts for this compound Transformations

In silico catalyst design is a rapidly advancing field that utilizes computational screening to identify promising catalyst candidates for specific chemical reactions, thereby reducing the time and resources required for experimental discovery. acs.orgrsc.org For this compound, a key transformation of interest is the regioselective ring-opening of the epoxide, which is a versatile reaction for synthesizing valuable β-substituted alcohols. ucdavis.edunih.govrsc.org

The computational design process typically involves several stages:

Reaction Mechanism Elucidation: DFT calculations are used to map out the potential energy surface of the catalyzed reaction. This involves identifying the structures of reactants, transition states, intermediates, and products. researchgate.net For the ring-opening of this compound, this would involve modeling the nucleophilic attack at one of the two epoxide carbons. researchgate.net

Catalyst Scaffold Selection: A set of potential catalyst scaffolds is chosen. These can range from Lewis acids, which activate the epoxide by coordinating to the oxygen atom, to frustrated Lewis pairs or organocatalysts. ucdavis.edubeilstein-journals.org

High-Throughput Screening: The catalytic performance of each candidate is evaluated computationally. A key descriptor for catalytic activity is the activation energy barrier (ΔG‡) for the rate-determining step of the reaction. rsc.org Lower activation barriers suggest a more efficient catalyst.

Selectivity Prediction: In addition to activity, selectivity is a critical parameter. For an unsymmetrical epoxide like this compound, the catalyst must control the regioselectivity of the nucleophilic attack. Computational models can predict the energy barriers for attack at each of the two non-equivalent epoxide carbons, allowing for the prediction of the major product. ucdavis.edu

The table below illustrates hypothetical results from an in silico screening of Lewis acid catalysts for the methanolysis of this compound, a representative ring-opening reaction. The goal is to identify catalysts that provide a low activation barrier and high regioselectivity for the formation of the β-alkoxy alcohol.

Table 2: In Silico Screening of Catalysts for the Ring-Opening of this compound This table contains interactive elements. You can sort the data by clicking on the column headers.

Catalyst Candidate Lewis Acid Calculated Activation Energy (ΔG‡, kcal/mol) Predicted Regioselectivity (Terminal:Internal Attack) Computational Method
Cat-1 Sc(OTf)₃ 18.5 >99:1 DFT (B3LYP-D3)
Cat-2 Sn-Beta Zeolite 20.1 95:5 DFT (PBE0)
Cat-3 Zn(OAc)₂ 22.8 85:15 DFT (B3LYP-D3)
Cat-4 AlCl₃ 19.2 70:30 DFT (PBE0)

Based on these hypothetical results, the Cr(salen) complex and Sc(OTf)₃ would be identified as highly promising candidates for experimental validation due to their low predicted activation energies and excellent regioselectivity.

2 2 Cyclohexylethyl Oxirane As a Precursor and Synthetic Intermediate

Synthesis of Complex Organic Molecules via Ring-Opening Reactions

The cornerstone of 2-(2-Cyclohexylethyl)oxirane's utility as a synthetic intermediate lies in the susceptibility of its epoxide ring to nucleophilic attack. This process, known as a ring-opening reaction, alleviates the ring strain and introduces a new functional group while generating a hydroxyl group on an adjacent carbon. The regioselectivity of this attack on the unsymmetrical epoxide is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.

Under basic or neutral conditions, with a strong nucleophile, the reaction proceeds via a classic SN2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom of the oxirane ring (C1) libretexts.orgchemistrysteps.commasterorganicchemistry.com. Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The ring begins to open, developing significant positive charge character on the more substituted carbon atom (C2). Consequently, even weak nucleophiles will preferentially attack this more electrophilic, secondary carbon libretexts.orglibretexts.org. In both scenarios, the nucleophile attacks from the side opposite the C-O bond, resulting in an anti-stereochemical arrangement of the nucleophile and the newly formed hydroxyl group chemistrysteps.com.

The ring-opening of this compound with oxygen-based nucleophiles provides a direct route to valuable 1,2-difunctionalized compounds, particularly diols. The hydrolysis of the epoxide, using water as the nucleophile, yields 4-cyclohexylbutane-1,2-diol. The specific constitutional isomer obtained is dictated by the catalytic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a catalytic amount of acid (e.g., dilute H₂SO₄ or HClO₄), the nucleophilic attack by water occurs at the more substituted carbon (C2) of the protonated epoxide libretexts.orgviu.ca. The resulting product is 4-cyclohexylbutane-1,2-diol.

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH or KOH), the hydroxide (B78521) ion (HO⁻), a strong nucleophile, attacks the less sterically hindered carbon (C1) libretexts.orglibretexts.org. Subsequent protonation of the resulting alkoxide during workup also yields 4-cyclohexylbutane-1,2-diol. Although the final product is constitutionally the same, the mechanism of its formation is different.

These hydrolytic methods are fundamental for converting the hydrophobic epoxide into a more polar diol, a common intermediate in various synthetic pathways.

ReactionNucleophileConditionsExpected Major Product
Acid-Catalyzed HydrolysisH₂ODilute Acid (e.g., H₂SO₄)4-Cyclohexylbutane-1,2-diol
Base-Catalyzed HydrolysisHO⁻Aqueous Base (e.g., NaOH)4-Cyclohexylbutane-1,2-diol

The reactivity of this compound extends to reactions with other nucleophiles, providing access to a range of substituted products such as hydroxy ethers and amino alcohols.

The synthesis of hydroxy ethers is achieved through alcoholysis, the ring-opening of the epoxide with an alcohol. Similar to hydrolysis, the regioselectivity is dependent on the catalyst.

In acidic media, the alcohol attacks the more substituted carbon (C2) libretexts.org.

Under basic conditions, an alkoxide (RO⁻), generated by deprotonating the alcohol with a strong base, attacks the less substituted carbon (C1) masterorganicchemistry.commasterorganicchemistry.com.

The reaction with amines or ammonia, known as aminolysis, is a direct method for synthesizing β-amino alcohols, which are crucial building blocks in pharmaceuticals and chiral auxiliaries rsc.orgmdpi.com. The amine typically attacks the less sterically hindered carbon atom of the epoxide ring, yielding 1-amino-4-cyclohexylbutan-2-ol derivatives rroij.comresearchgate.net. This reaction can be performed with primary or secondary amines and can be facilitated by various catalysts to improve reaction rates and selectivity rroij.comgrowingscience.com.

Product ClassNucleophileConditionsExpected Major Product Structure
Hydroxy EtherR-OHAcid Catalyst2-Alkoxy-4-cyclohexylbutan-1-ol
Hydroxy EtherR-O⁻Basic Conditions1-Alkoxy-4-cyclohexylbutan-2-ol
Amino AlcoholR₂NHHeat or Catalyst1-(Dialkylamino)-4-cyclohexylbutan-2-ol

The functionalized products derived from the ring-opening of this compound can serve as precursors for the construction of more complex heterocyclic systems. The 1,2-diol, amino alcohol, or hydroxy ether products contain two functional groups in a specific relationship that can be exploited in subsequent intramolecular cyclization reactions.

For instance, an amino alcohol derived from the epoxide can undergo cyclization to form nitrogen-containing heterocycles like morpholines or piperazines, depending on further synthetic manipulations. Similarly, the 1,2-diol can be converted into a dihalide or ditosylate, which can then react with a dinucleophile to form a larger heterocyclic ring.

Furthermore, intramolecular epoxide ring-opening is a powerful strategy for forming cyclic ethers researchgate.net. If the starting molecule contained a suitably positioned hydroxyl group on the cyclohexyl ring, an intramolecular SN2 attack could be triggered, leading to the formation of a fused or spirocyclic polyether system nih.govrsc.orgoup.com. This type of transformation is a key step in the synthesis of many complex natural products.

Formation of High-Value Specialty Chemicals

Beyond its role in building complex molecular architectures, this compound is a potential starting material for high-value specialty chemicals used in materials science and the fragrance industry.

Epoxides are well-known monomers for ring-opening polymerization, which produces polyethers. For example, propylene (B89431) oxide is polymerized to form polypropylene glycol epa.gov. Similarly, this compound could potentially be used as a monomer to create specialty polymers. The resulting polyether would feature pendant cyclohexylethyl side chains. These bulky, aliphatic groups would be expected to impart distinct physical properties to the polymer, such as:

Increased hydrophobicity and solubility in non-polar solvents.

A higher glass transition temperature (Tg) compared to simpler polyethers.

Modified rheological properties.

Such polymers could find applications as specialty lubricants, hydraulic fluids, or as additives (e.g., plasticizers or processing aids) to modify the properties of other bulk polymers cas.orgnih.gov. Additionally, etheramines derived from the ring-opening of this epoxide could be used as curing agents for epoxy resins or as intermediates in the synthesis of polyamides and polyurethanes google.com.

While not a fragrance compound itself, the derivatives of this compound possess structural motifs common in the fragrance and flavor industry. The presence of a cyclohexyl group is a feature of many important woody, floral, and fruity odorants. The ring-opening reactions described previously generate a family of molecules (alcohols, diols, ethers) that combine the lipophilic cyclohexyl moiety with a polar, oxygen-containing functional group—a common characteristic of fragrance molecules chempoint.com.

The resulting alcohols and ethers could be further modified, for example, through esterification of the hydroxyl group, to produce a wider range of potential fragrance ingredients. The controlled synthesis of specific isomers via regioselective ring-opening allows for the preparation of unique chemical entities that could be evaluated for their olfactory properties. Therefore, this compound serves as a versatile intermediate, providing access to a library of novel compounds with potential applications in the development of new fragrance and flavor materials jaydevchemicals.com.

Building Blocks for Advanced Materials Monomers

The strained three-membered ring of this compound makes it a reactive monomer for ring-opening polymerization (ROP), a process driven by the relief of ring strain. This polymerization can be initiated by cationic, anionic, or coordination initiators, leading to the formation of polyethers with unique properties imparted by the cyclohexylethyl side chains.

The presence of the bulky cyclohexyl group is expected to significantly influence the polymerization behavior and the properties of the resulting polymers. This group can enhance the polymer's glass transition temperature (Tg), thermal stability, and hydrophobicity. The resulting poly(this compound) would be a specialty polymer with potential applications in areas requiring durable and water-resistant materials.

Table 1: Potential Properties of Polymers Derived from this compound

PropertyExpected Influence of Cyclohexylethyl GroupPotential Applications
Glass Transition Temperature (Tg) Increase due to steric hindrance and reduced chain mobility.High-performance coatings, adhesives, and engineering plastics.
Thermal Stability Enhancement due to the stable cycloaliphatic structure.Materials for demanding thermal environments.
Hydrophobicity Increased due to the nonpolar nature of the cyclohexyl ring.Water-repellent surfaces, marine coatings, and moisture barriers.
Solubility Soluble in nonpolar organic solvents, insoluble in water.Processing in specific solvent systems for thin films and coatings.
Mechanical Properties Potential for increased hardness and modulus.Durable and rigid materials.

Furthermore, this compound can be used as a comonomer in copolymerizations with other epoxides. This approach allows for the fine-tuning of material properties by varying the comonomer feed ratios. For instance, copolymerization with a more flexible epoxide could lead to materials with a balance of rigidity and toughness.

Derivatization for Structure-Activity Relationship Studies (excluding biological activity)

The reactivity of the oxirane ring in this compound allows for a wide range of derivatization reactions, making it a valuable scaffold for structure-activity relationship (SAR) studies in materials science. By systematically modifying the structure of the molecule and evaluating the resulting changes in physical and chemical properties, a deeper understanding of the relationship between molecular architecture and material performance can be established.

The primary reaction for derivatization is the nucleophilic ring-opening of the epoxide. This reaction can be performed with a variety of nucleophiles, leading to a diverse library of derivatives with different functional groups.

Key Derivatization Reactions and Their Impact on Properties:

Reaction with Alcohols: Ring-opening with alcohols yields 1,2-hydroxy ethers. The nature of the alcohol's alkyl or aryl group can be varied to study its effect on properties such as solubility, viscosity, and surface tension.

Reaction with Amines: Reaction with primary or secondary amines produces amino alcohols. The resulting compounds can have applications as curing agents for epoxy resins or as building blocks for polyurethanes. The structure of the amine can be modified to investigate its influence on curing kinetics and the final properties of the crosslinked material.

Reaction with Carboxylic Acids: This reaction leads to the formation of 1,2-hydroxy esters. These derivatives could be explored as plasticizers or as monomers for polyesters.

Reaction with Thiols: Ring-opening with thiols results in 1,2-hydroxy thioethers. The introduction of sulfur can impact the refractive index and adhesion properties of the resulting materials.

Table 2: Exemplary Derivatives of this compound for SAR Studies

NucleophileDerivative Structure (Major Isomer)Potential Property to Study
Methanol (B129727)1-(Cyclohexylethoxy)-2-propanolViscosity, solubility in polar solvents
Diethylamine1-(Cyclohexylethoxy)-2-(diethylamino)propanolCuring efficiency, adhesion to substrates
Acetic Acid2-(Cyclohexylethoxy)-1-propyl acetatePlasticizing effect, thermal stability
Ethanethiol1-(Cyclohexylethoxy)-2-(ethylthio)propanolRefractive index, metal adhesion

This table provides examples of potential derivatives and is for illustrative purposes. The regioselectivity of the ring-opening reaction can be influenced by reaction conditions.

Lack of Publicly Available Research Data on this compound Prevents Detailed Analysis

Following a comprehensive review of publicly accessible scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data and documented studies concerning the chemical compound this compound and its applications in polymer and materials science. As a result, a detailed and scientifically accurate article adhering to the requested outline cannot be generated at this time.

The available scientific literature focuses on more common oxirane derivatives and their polymers, providing general principles of oxirane polymerization and polymer properties. However, directly extrapolating this information to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy. The unique structural features of the cyclohexylethyl side chain would be expected to impart distinct properties to the corresponding polymer, which can only be determined through empirical research.

Without foundational research on the synthesis and characterization of poly(this compound) and its copolymers, any discussion on their applications in materials science would be unfounded. Authoritative and professional content, as requested, necessitates a basis in peer-reviewed scientific evidence.

Therefore, until research on this compound is conducted and published within the scientific community, a thorough and accurate article on its use in polymer and materials science as outlined cannot be responsibly produced.

Applications in Polymer and Materials Science

Copolymers and Block Copolymers Derived from 2-(2-Cyclohexylethyl)oxirane

Self-Assembly of Block Copolymers

A targeted search for block copolymers synthesized from this compound and their subsequent self-assembly behavior did not yield any specific studies. The scientific literature is rich with examples of self-assembly for a wide variety of block copolymers, which form ordered nanostructures like spheres, cylinders, lamellae, and gyroids depending on the volume fraction of the blocks and their chemical incompatibility. However, no literature could be found that specifically details the synthesis of block copolymers containing a poly(this compound) block or investigates the morphologies formed by such polymers. Consequently, no data on domain spacing, morphology transitions, or stimuli-responsive behavior for block copolymers derived from this specific monomer is available.

Cross-linking Agents and Curing Systems utilizing this compound

The oxirane (or epoxide) functional group is well-known for its reactivity, which allows it to be used in cross-linking and curing reactions, particularly in the formation of epoxy resins. These reactions typically involve the ring-opening of the oxirane by a curing agent (hardener), such as an amine or an anhydride, to form a three-dimensional thermoset network. This process imparts desirable properties to the material, including enhanced mechanical strength, thermal stability, and chemical resistance.

Despite the general reactivity of oxiranes, no specific research articles, patents, or technical data sheets were found that describe the use of this compound as a primary cross-linking agent or as a component in a curing system. Therefore, there is no available information on its reactivity with common curing agents, the kinetics of such reactions, or the properties of the resulting cross-linked polymers.

Development of Novel Polymeric Materials with Specific Topologies or Architectures

The synthesis of polymers with specific topologies, such as star polymers, graft copolymers, or cyclic polymers, allows for the fine-tuning of material properties. Star polymers, for instance, often exhibit lower solution viscosity compared to their linear analogues of the same molecular weight, while graft copolymers can be designed to have unique surface properties or to act as compatibilizers in polymer blends.

A comprehensive search for the use of this compound as a monomer in the synthesis of such architecturally complex polymers did not return any relevant results. There are no published methods detailing the controlled polymerization of this monomer to create the "arms" of a star polymer or for its grafting onto or from a polymer backbone. As such, there is no scientific basis on which to discuss the development of novel polymeric materials with specific topologies derived from this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enantioselective Transformations

A primary challenge in the synthesis of 2-(2-Cyclohexylethyl)oxirane derivatives is the control of stereochemistry. The development of novel catalytic systems capable of enantioselective transformations is a critical area for future research. Asymmetric epoxidation of the precursor alkene, 4-cyclohexyl-1-butene, would provide access to enantiomerically pure (R)- and (S)-2-(2-cyclohexylethyl)oxirane, which are valuable building blocks for the synthesis of chiral drugs and other bioactive molecules.

Future investigations could focus on adapting existing enantioselective epoxidation methods, such as those employing chiral manganese-salen complexes or organocatalysts like chiral ketones and prolinol derivatives, for this specific substrate. nih.gov The development of catalysts that can efficiently and selectively produce one enantiomer over the other would represent a significant advancement. Furthermore, research into the enantioselective ring-opening of racemic this compound through kinetic resolution, using chiral catalysts, could provide an alternative route to optically active derivatives. mdpi.com

Integration into Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. Integrating the synthesis and subsequent reactions of this compound into flow chemistry systems is a promising and largely unexplored avenue. Continuous-flow reactors provide superior control over reaction parameters like temperature and mixing, which is particularly beneficial for potentially exothermic epoxidation and ring-opening reactions. researchgate.net

A future continuous process could involve the epoxidation of 4-cyclohexyl-1-butene in a packed-bed reactor containing an immobilized oxidant or catalyst, followed by in-line purification. The resulting stream of pure this compound could then be directly mixed with various nucleophiles in subsequent flow modules to generate a library of derivatives. Such an approach would streamline multi-step syntheses, reduce waste, and allow for on-demand production. researchgate.netorganic-chemistry.org

Exploration of Bio-Inspired Synthesis Pathways for this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Future research should explore bio-inspired pathways for the production of this compound. This could involve the use of isolated enzymes, such as monooxygenases, or whole-cell biocatalysts that can perform the epoxidation of 4-cyclohexyl-1-butene under mild, aqueous conditions. sioc-journal.cn The high selectivity of enzymes could also provide a direct route to enantiomerically pure epoxides, bypassing the need for chiral catalysts or resolution steps.

Furthermore, investigating the biosynthesis of natural products that contain similar structural motifs could provide inspiration for developing novel synthetic pathways. nih.gov The discovery or engineering of an enzyme or microorganism capable of efficiently producing this epoxide from a renewable feedstock would be a significant step towards a more sustainable chemical industry.

Advanced Material Science Applications of this compound-Derived Polymers (e.g., smart materials, composites)

The polymerization of epoxides yields polyethers, a class of polymers with diverse applications. wikipedia.org The unique structure of this compound, featuring a bulky, nonpolar cyclohexyl group, suggests that its derived polymers could exhibit unique and valuable properties. Future research should focus on the synthesis and characterization of polymers and copolymers based on this monomer.

The incorporation of the cyclohexylethyl side chain is expected to increase the glass transition temperature, enhance thermal stability, and impart hydrophobicity to the resulting polymer. These properties could make them suitable for applications as engineering plastics, hydrophobic coatings, or as a component in advanced composite materials. Block copolymers containing poly(this compound) segments could be investigated for self-assembly into well-defined nanostructures for applications in nanotechnology and templating. researchgate.net

Potential Polymer ApplicationKey Property Conferred by this compound MoietyResearch Focus
Smart MaterialsStimuli-responsive behavior via functionalizationIncorporation of light, pH, or temperature-sensitive groups
High-Performance CompositesEnhanced mechanical strength and thermal stabilityUse as a polymer matrix for fiber reinforcement
Advanced CoatingsIncreased hydrophobicity and durabilityDevelopment of water-repellent and anti-corrosion surfaces
Nanomaterial TemplatingSelf-assembly of block copolymers into ordered structuresFabrication of sub-10 nm patterns for electronics and catalysis

Computational Chemistry-Guided Discovery of New Reactions and Derivations

Computational tools, particularly density functional theory (DFT), have become invaluable for predicting reaction mechanisms and guiding synthetic efforts. Applying these methods to this compound could accelerate the discovery of new reactions and derivatives. acs.org Computational studies can be used to model the ring-opening of the epoxide with a wide range of nucleophiles, predicting regioselectivity and activation barriers to identify promising new transformations that may not be intuitive. researchgate.net

Furthermore, computational screening of virtual libraries of this compound derivatives can predict their physicochemical properties, helping to prioritize synthetic targets for specific applications, from pharmaceuticals to materials science. This in-silico approach can save significant time and resources in the laboratory.

Sustainable Valorization of Related Bio-Renewable Feedstocks

A key aspect of green chemistry is the use of renewable resources. Future research should investigate pathways to synthesize this compound or its precursor, 4-cyclohexyl-1-butene, from bio-renewable feedstocks instead of petroleum-based sources. youtube.com Terpenes, fatty acids, or other platform chemicals derived from biomass could potentially be converted into the necessary C8 backbone through innovative catalytic processes.

For example, developing catalytic routes for the dimerization and subsequent modification of bio-derived C4 molecules could provide a sustainable pathway to the cyclohexyl moiety and ethyl-alkene chain. Success in this area would significantly improve the environmental footprint of all chemicals and materials derived from this compound. researchgate.net

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools for building molecular complexity with high efficiency and atom economy. Epoxides are excellent substrates for MCRs due to the ring strain that drives their reactivity. mdpi.com

Future work should aim to design novel MCRs that incorporate this compound. For instance, the reaction of the epoxide with an amine and carbon dioxide could potentially yield valuable hydroxy carbamates or cyclic carbonates in a single, atom-economical step. The development of such reactions would provide rapid access to diverse libraries of complex molecules built from the this compound scaffold, accelerating drug discovery and materials development. researchgate.net

Q & A

Q. What are the established laboratory synthesis routes for 2-(2-Cyclohexylethyl)oxirane, and what stoichiometric considerations are critical?

Synthesis typically involves nucleophilic ring-opening reactions of epoxide precursors. For example, cyclohexylethyl halides can react with epoxide-forming agents (e.g., peroxides) under controlled conditions. Key stoichiometric ratios (e.g., 1:2 molar ratios for diol-epoxide reactions) must be maintained to minimize side products . Reaction optimization includes temperature control (60–80°C), catalyst selection (e.g., Lewis acids), and real-time monitoring via TLC or GC-MS.

Q. How can researchers effectively characterize this compound using spectroscopic methods?

  • 1^1H/13^{13}C NMR : Identify the oxirane ring protons (δ 3.1–3.8 ppm) and cyclohexylethyl substituents (δ 1.0–2.5 ppm).
  • IR Spectroscopy : Epoxide ring C-O stretching vibrations (~850 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular weight (e.g., 2-[(4-ethenylphenoxy)methyl]oxirane: MW 176.21 g/mol) . Cross-reference with calculated values to validate purity.

Q. What strategies minimize bias when conducting literature reviews on this compound?

Use systematic search protocols:

  • Synonyms : Include "cyclohexylethyl epoxide," "oxirane derivatives," and IUPAC names.
  • Databases : SciFinder, Reaxys, and PubMed.
  • Boolean Operators : Combine terms like "synthesis + stereochemistry + stability." Evidence shows that multi-keyword searches reduce omission risks . Collaboration with librarians ensures comprehensive coverage .

Q. What safety protocols are recommended for handling this compound?

Based on analogous epoxides:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • Storage : Inert atmosphere (nitrogen), away from moisture and acids. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with dilute NaOH .

Advanced Research Questions

Q. How can contradictory data regarding reaction pathways of this compound be resolved?

  • Systematic Variation : Adjust reagent ratios (1:1 vs. 1:2) and solvents (polar vs. nonpolar).
  • Analytical Techniques : HPLC and GC-MS to quantify product distributions. Studies on similar epoxides (e.g., 2-(phenoxymethyl)oxirane) show stoichiometry-dependent product formation (amino alcohols vs. polymers) . Reproducing experiments under standardized conditions clarifies discrepancies.

Q. What role does the cyclohexylethyl group play in stereochemical outcomes during asymmetric synthesis?

The bulky cyclohexylethyl group induces steric hindrance, directing nucleophilic attack to the less hindered epoxide carbon. For example, (2R)-2-(difluoromethyl)oxirane achieves >90% enantiomeric excess via steric control . Researchers should explore chiral catalysts (e.g., Jacobsen catalysts) to enhance selectivity.

Q. What are the stability profiles of this compound under various storage conditions?

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; monitor via NMR for decomposition.
  • Mitigation Strategies : Add stabilizers (e.g., BHT) and store under nitrogen. Analogous compounds (e.g., 2-[(4-ethenylphenoxy)methyl]oxirane) degrade upon moisture exposure, necessitating anhydrous conditions .

Q. How can computational chemistry aid in predicting reactivity with nucleophiles?

  • DFT Calculations : Model transition states to predict regioselectivity (e.g., nucleophilic attack at C1 vs. C2).
  • Kinetic Studies : Compare computational activation energies with experimental rates. Studies on epoxide-amine interactions validate DFT-predicted pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.